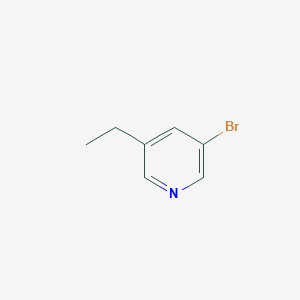
3-Bromo-5-ethylpyridine
Descripción general
Descripción
3-Bromo-5-ethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is a liquid at room temperature and has a molecular weight of 186.05 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-ethylpyridine consists of a pyridine ring substituted with a bromine atom at the 3rd position and an ethyl group at the 5th position . The InChI code for this compound is 1S/C7H8BrN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 .
Physical And Chemical Properties Analysis
3-Bromo-5-ethylpyridine is a liquid at room temperature . It has a molecular weight of 186.05 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.
Aplicaciones Científicas De Investigación
Proteomics Research
3-Bromo-5-ethylpyridine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and their biological processes.
Biochemistry Applications
In biochemistry, 3-Bromo-5-ethylpyridine serves as a reagent in the synthesis of biochemical compounds . It’s particularly valuable in the study of enzyme-catalyzed reactions where it can be incorporated into substrates or inhibitors to explore the mechanism of enzyme action.
Pharmaceutical Research
This compound finds its use in pharmaceutical research as an intermediate in the synthesis of various drugs . It can be employed in the development of new therapeutic agents, including those with potential anti-inflammatory or anticancer properties.
Chemical Synthesis
3-Bromo-5-ethylpyridine: plays a critical role as an intermediate in the chemical synthesis of various organic compounds . It is involved in reactions such as bromination, which is essential for creating compounds with desired pharmacological activities.
Material Science
In the field of material science, 3-Bromo-5-ethylpyridine can be used in the development of new materials with specific electronic or optical properties . Its incorporation into polymers or small molecules can lead to the creation of novel materials for technological applications.
Analytical Chemistry
Analytical chemists may use 3-Bromo-5-ethylpyridine as a standard or reagent in chromatography and spectrometry techniques to quantify or identify other substances . It can also be used to calibrate instruments or develop new analytical methodologies.
Industrial Applications
Industrially, 3-Bromo-5-ethylpyridine can be a precursor in the manufacture of dyes, agrochemicals, and other industrial chemicals . Its versatility in chemical reactions makes it a valuable asset in the production of a wide range of chemical products.
Environmental Science
Lastly, this compound may be used in environmental science research to study the degradation of organic compounds in the environment or to develop new methods for pollution remediation .
Safety and Hazards
While specific safety and hazard information for 3-Bromo-5-ethylpyridine is not provided, general precautions should be taken while handling this compound. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Pharmacokinetics
. These properties suggest that the compound may have good bioavailability.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-ethylpyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution within the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s binding to its target and its overall efficacy .
Propiedades
IUPAC Name |
3-bromo-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDPNRTCRTDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349065 | |
| Record name | 3-bromo-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethylpyridine | |
CAS RN |
142337-95-9 | |
| Record name | 3-Bromo-5-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142337-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



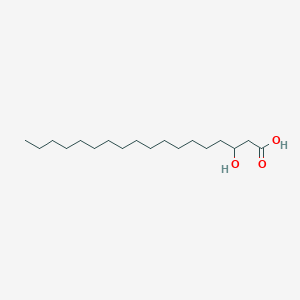
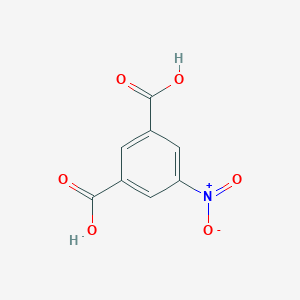
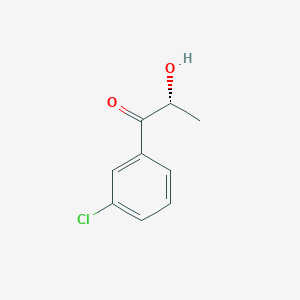
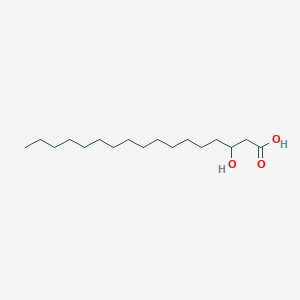

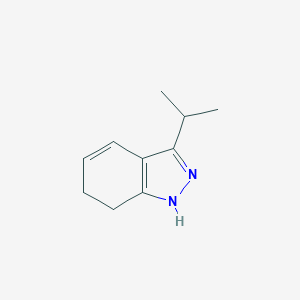
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
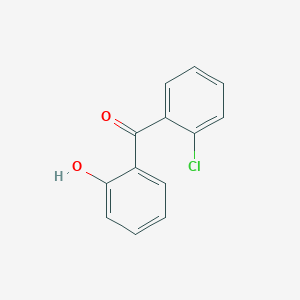
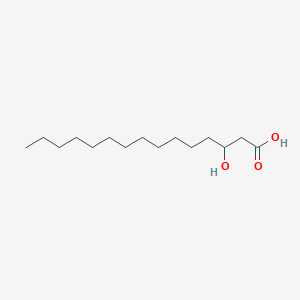
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)
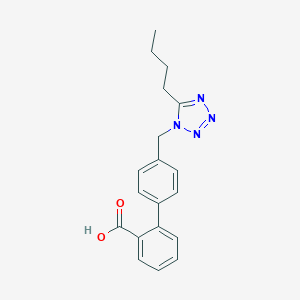
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)